Validated Specificity as a Key Intermediate for SB-334867, a Selective OX1 Receptor Antagonist
The use of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid is specifically documented in the synthesis of SB-334867, which exhibits high and quantifiable selectivity for the OX1 receptor [1]. The 6-substitution pattern on the benzoxazole core is essential for this activity; alternative boronic acids would produce different molecular geometries with unknown biological outcomes. SB-334867 demonstrates a pKb of 7.4 for OX1, with a 50-fold selectivity over OX2 (pKb 5.7) and >100-fold selectivity over 5-HT2B and 5-HT2C receptors (pKi 5.4 and 5.3, respectively) . This high target specificity validates the procurement of the specific 6-boronic acid isomer for any program targeting OX1 receptor antagonism.
| Evidence Dimension | Selectivity of resulting drug candidate (SB-334867) |
|---|---|
| Target Compound Data | SB-334867 derived from (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: OX1 pKb = 7.4 |
| Comparator Or Baseline | OX2 receptor: pKb = 5.7; 5-HT2B receptor: pKi = 5.4; 5-HT2C receptor: pKi = 5.3 |
| Quantified Difference | 50-fold selectivity over OX2; >100-fold selectivity over 5-HT2B and 5-HT2C |
| Conditions | In vitro binding assays using CHO cells expressing human OX1 or OX2 receptors [2] |
Why This Matters
This provides strong, quantifiable evidence that the compound is a necessary intermediate for a well-characterized pharmacological tool with validated, high-selectivity target engagement.
- [1] DrugMap.idrblab.net. (n.d.). Details of the Drug: SB-334867 (ID: DMDZKWJ). Retrieved from drugmap.idrblab.net. View Source
- [2] Smart, D., Sabido-David, C., Brough, S. J., et al. (2001). SB-334867-A: the first selective orexin-1 receptor antagonist. British Journal of Pharmacology, 132(6), 1179-1182. View Source
